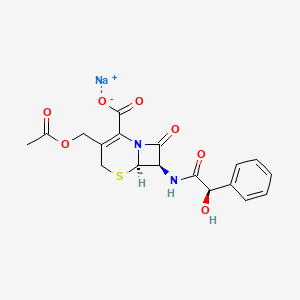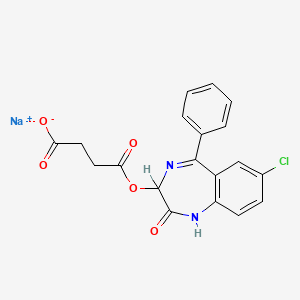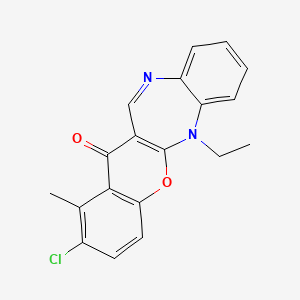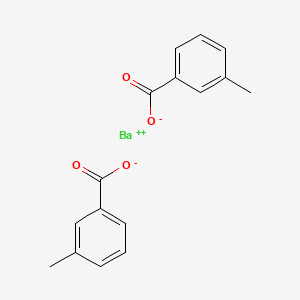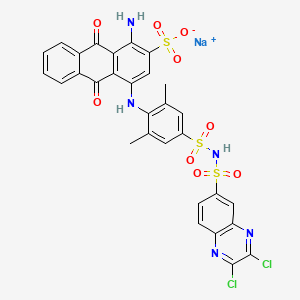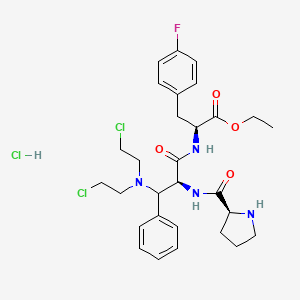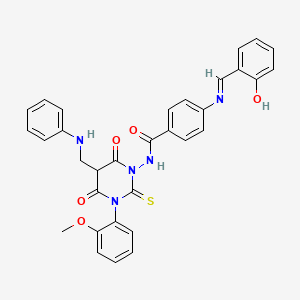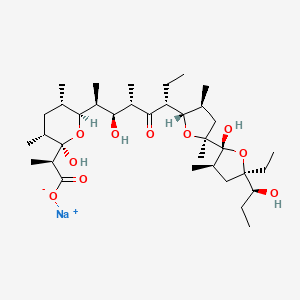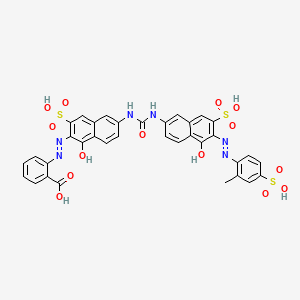
((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo dye.
Sulfonation: Sulfonation is often carried out to introduce sulpho groups, enhancing the solubility and stability of the dye.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and concentration of reactants. The use of catalysts and continuous flow processes can improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo groups can break the -N=N- bond, resulting in the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium dithionite (Na₂S₂O₄), zinc dust in acidic conditions
Substitution Reagents: Halogens, nitro groups, sulfonic acid groups
Major Products
Oxidation Products: Quinones, sulfonated quinones
Reduction Products: Aromatic amines
Substitution Products: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent for detecting and quantifying metal ions.
Biology
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Biochemical Assays: Acts as an indicator in various biochemical assays.
Medicine
Pharmaceuticals: Potential use in drug development for its unique chemical properties.
Industry
Textile Industry: Widely used in dyeing fabrics.
Paper Industry: Applied in coloring paper products.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups and sulpho groups. The azo groups are responsible for the compound’s color properties, while the sulpho groups enhance solubility and stability. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological tissues in staining.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye with similar applications in dyeing and analytical chemistry.
Congo Red: Used in staining and as an indicator in various assays.
Acid Orange 7: Employed in textile dyeing and as a pH indicator.
Uniqueness
((1-Hydroxy-6-((((5-hydroxy-6-((2-methyl-4-sulphophenyl)azo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid is unique due to its complex structure, which provides multiple sites for chemical reactions and interactions. Its multiple sulpho groups enhance its solubility and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
47897-90-5 |
|---|---|
Formule moléculaire |
C35H26N6O14S3 |
Poids moléculaire |
850.8 g/mol |
Nom IUPAC |
2-[[1-hydroxy-6-[[5-hydroxy-6-[(2-methyl-4-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H26N6O14S3/c1-17-12-22(56(47,48)49)8-11-26(17)38-40-30-28(57(50,51)52)15-18-13-20(6-9-23(18)32(30)42)36-35(46)37-21-7-10-24-19(14-21)16-29(58(53,54)55)31(33(24)43)41-39-27-5-3-2-4-25(27)34(44)45/h2-16,42-43H,1H3,(H,44,45)(H2,36,37,46)(H,47,48,49)(H,50,51,52)(H,53,54,55) |
Clé InChI |
UXWUSTFFYUGNTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6C(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


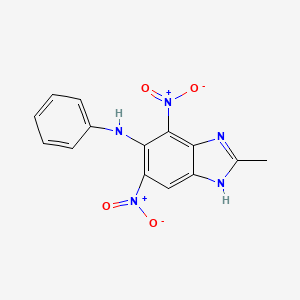
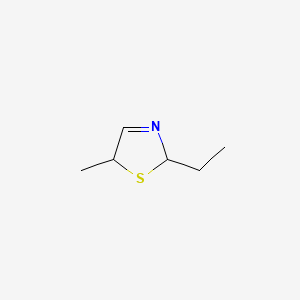
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
